4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one
Description
Properties
CAS No. |
41740-49-2 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
11-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C10H9N3O/c1-6-10(14)12-8-4-2-3-7-9(8)13(6)5-11-7/h2-6H,1H3,(H,12,14) |
InChI Key |
VRQSPYXESBSCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=CC=CC3=C2N1C=N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the cyclization of suitable aminoquinoxaline precursors with carbonyl or carboxylic acid derivatives to form the fused heterocyclic ring system. The methyl group at the 4-position is introduced either by using methyl-substituted starting materials or by alkylation after ring formation.
Ring-Closure Method Using 5-Amino-1,2,3,4-tetrahydroquinoxalin-2-one
A classical and well-documented method involves the ring-closure of 5-amino-1,2,3,4-tetrahydroquinoxalin-2-one with carboxylic acids or their derivatives under controlled conditions. This method was reported in early studies focusing on the synthesis of 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxalin-5-one derivatives.
- Reaction Conditions: Heating the aminoquinoxaline intermediate with carboxylic acid under reflux, often in the presence of dehydrating agents or catalysts to promote cyclization.
- Outcome: Formation of the imidazoquinoxalinone ring system with good selectivity and yields.
- Notes: The intermediate aminoquinoxalines are sensitive to air oxidation, so the reaction is typically conducted under inert atmosphere or quickly processed after preparation.
Alkylation for Methyl Substitution
Methylation at the 4-position can be achieved by alkylation of the nitrogen atom in the imidazoquinoxalinone ring. Common methylating agents include:
- Dimethyl sulfate
- Iodomethane
- Dimethyl carbonate (a greener alternative)
A recent study demonstrated that dimethyl carbonate, combined with potassium carbonate as base in a closed vessel at elevated temperature (140 °C for 12–16 hours), provides an efficient and sustainable methylation protocol yielding the N-methylated product in up to 78% yield.
Alternative Photoredox-Catalyzed Cyclization
Emerging synthetic methodologies include photoredox-catalyzed [3 + 2] cyclization reactions involving quinoxalinones and hypervalent iodine(III) reagents. This innovative approach allows the formation of tricyclic imidazoquinoxalinone scaffolds under mild conditions with potential for diverse substitution patterns. Although this method is more commonly applied to related triazoloquinoxalinones, it highlights the evolving strategies for constructing complex fused heterocycles like this compound.
Summary of Key Preparation Data
Detailed Research Outcomes and Analysis
Methylation Efficiency and Sustainability
The choice of methylating agent critically affects yield and environmental impact. Dimethyl carbonate stands out as a sustainable reagent, offering higher yields and reduced toxicity compared to traditional agents like dimethyl sulfate or iodomethane. This aligns with the current trend in green chemistry to minimize hazardous reagents.
Scope of Substitutions
While the primary focus is on 4-methyl substitution, recent studies on related triazoloquinoxalinone scaffolds demonstrate the feasibility of introducing various substituents on the quinoxaline ring, enhancing the chemical diversity and potential utility of these compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted imidazoquinoxalines.
Scientific Research Applications
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 4-methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one:
Key Observations :
- Substituent Position and Size : The 4-methyl derivative exhibits reduced steric hindrance compared to the 2-propyl analog (CAS 881427-51-6) , which may enhance membrane permeability.
- Core Heterocycle: Quinoxaline-based compounds (e.g., indazolo-quinoxalines ) generally exhibit stronger π-π stacking interactions with biological targets compared to quinazolines , influencing binding affinity.
- Functional Groups: The dichloro substituents in WAY-161,503 enhance its selectivity for 5-HT2CR receptors , whereas aryl groups in indazolo-quinoxalines improve anticancer activity .
Biological Activity
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one (CAS Number: 41740-49-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazoquinoxaline family and has been studied for various pharmacological properties, including anticonvulsant, anxiolytic, and antiviral activities.
- Molecular Formula : C10H9N3O
- Molecular Weight : 187.198 g/mol
- Structure : The compound features a fused imidazole and quinoxaline ring system, which is critical for its biological activity.
Anticonvulsant Properties
Research indicates that imidazo[1,5-alpha]quinoxaline derivatives exhibit anticonvulsant effects. A study highlighted that several compounds in this series were effective in antagonizing metrazole-induced seizures, suggesting potential applications in epilepsy treatment . The mechanism of action appears to involve modulation of the GABAA receptor complex, with some derivatives showing greater intrinsic activity than diazepam .
Anxiolytic Effects
The anxiolytic activity of 4-methyl derivatives has also been explored. Compounds similar to this compound have demonstrated partial agonist activity at the GABAA receptor, indicating their potential as anxiolytics . In vivo studies further support these findings, showing efficacy in reducing anxiety-related behaviors in animal models.
Antiviral Activity
Recent investigations have begun to explore the antiviral properties of imidazoquinoxaline compounds against viruses such as SARS-CoV-2. Some derivatives have shown promising results in inhibiting viral replication and protease activity. For instance, compounds exhibiting IC50 values in the low micromolar range have been identified as effective against viral proteases . This positions this compound as a candidate for further antiviral research.
Study on Anticonvulsant Activity
A notable study published in PubMed examined a series of imidazo[1,5-alpha]quinoxaline derivatives for their anticonvulsant properties. The findings indicated that certain compounds could significantly reduce seizure frequency in animal models. The study utilized electroshock and metrazole models to assess efficacy and concluded that these compounds could serve as potential therapeutic agents for seizure disorders .
Anxiolytic Activity Assessment
Another research effort focused on evaluating the anxiolytic effects of various imidazoquinoxaline derivatives through behavioral tests in rodents. Results showed that specific modifications to the chemical structure enhanced anxiolytic efficacy while maintaining a favorable safety profile .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.198 g/mol |
| CAS Number | 41740-49-2 |
| Anticonvulsant Activity | Effective against metrazole-induced seizures |
| Anxiolytic Activity | Partial agonist at GABAA receptors |
| Antiviral Activity | IC50 values in low micromolar range |
Q & A
Basic: What are the most reliable synthetic routes for 4-methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one, and how do reaction conditions influence yield?
Methodological Answer:
Key synthetic pathways include cyclocondensation of substituted amines with anthranilic acid derivatives or heterocyclic precursors under anhydrous conditions . For example, retrosynthetic analysis of similar imidazo-quinoxalinones suggests using benzoyl chloride or acetic anhydride for ring closure . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect yields due to steric and electronic effects on intermediate stabilization. Optimize via fractional factorial design (e.g., varying catalyst loading, solvent ratio, and time) to identify dominant factors .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. For imidazoquinoxalinones:
- Step 1: Compare -NMR (DMSO-d6) with solid-state -CP/MAS NMR to detect tautomeric shifts .
- Step 2: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometries and compare with X-ray data .
- Step 3: Use variable-temperature NMR to track dynamic behavior (e.g., coalescence temperatures for proton exchange) .
Basic: What characterization techniques are essential to confirm the structural integrity of this compound?
Methodological Answer:
- Primary: High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Secondary: - and -NMR with DEPT-135 to assign proton environments and quaternary carbons .
- Tertiary: IR spectroscopy to confirm carbonyl (C=O) stretches (~1680–1720 cm) and aromatic C-H bending . Cross-validate with single-crystal X-ray diffraction for absolute configuration .
Advanced: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Reactivity Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
- Catalytic Screening: Employ COMSOL Multiphysics or Gaussian-based simulations to model transition states in Pd-catalyzed cross-coupling reactions .
- Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Basic: How does substituent variation (e.g., methyl vs. propyl groups) impact the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity: Measure logP values via shake-flask method (octanol/water) to quantify hydrophobicity changes .
- Thermal Stability: Perform TGA-DSC under N to assess decomposition thresholds (e.g., methyl groups may lower melting points by ~20°C vs. bulkier substituents) .
- Electronic Effects: UV-Vis spectroscopy (200–400 nm) to track π→π* transitions influenced by electron-donating/withdrawing groups .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in related imidazoquinoxalinones?
Methodological Answer:
- Design: Use a mixed-level factorial design (e.g., 3 partial factorial) to vary substituents (position, size, electronegativity) .
- Response Variables: Measure IC (biological assays), logP, and solubility.
- Analysis: Apply multivariate regression (PLS or PCA) to identify dominant SAR drivers . For reproducibility, integrate AI tools (e.g., AutoML) for predictive modeling of untested analogs .
Basic: What are the stability challenges for this compound under ambient storage conditions?
Methodological Answer:
- Hydrolysis Risk: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Oxidation: Use O-sensitive probes (e.g., EPR spectroscopy) to detect radical formation. Add antioxidants (e.g., BHT) if degradation exceeds 5% .
- Light Sensitivity: Expose to UV-A (365 nm) and track photodegradation via LC-MS; store in amber vials if degradation observed .
Advanced: How can reaction mechanisms for imidazoquinoxalinone functionalization be elucidated using kinetic isotope effects (KIEs)?
Methodological Answer:
- Step 1: Synthesize deuterated analogs at suspected reactive sites (e.g., C-2 hydrogen) .
- Step 2: Measure in model reactions (e.g., bromination or C-H activation). A KIE > 2 suggests rate-limiting bond cleavage .
- Step 3: Correlate with computational transition-state models (e.g., NEB calculations in VASP) to confirm mechanistic pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening: Review SDS analogs for imidazoquinoxalinones; prioritize glove-box use if mutagenicity is suspected .
- Waste Disposal: Neutralize acidic/basic byproducts (e.g., quench with 10% NaHCO) before aqueous disposal .
- Emergency Protocols: Maintain spill kits with activated carbon and conduct monthly safety drills for solvent fires .
Advanced: How can machine learning enhance the discovery of novel derivatives with improved bioactivity?
Methodological Answer:
- Data Curation: Compile a database of imidazoquinoxalinone derivatives with bioactivity (IC, logP, etc.) .
- Model Training: Use graph neural networks (GNNs) to predict bioactivity from molecular fingerprints .
- Validation: Prioritize top candidates for synthesis and testing, iterating with active learning loops to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
